molecular formula C18H21N3OS2 B10876409 [(3-Cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

[(3-Cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

Cat. No.: B10876409
M. Wt: 359.5 g/mol
InChI Key: XDFGIJJLUOIQRH-UHFFFAOYSA-N
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Description

[(3-CYCLOHEXYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL CYANIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a benzothieno pyrimidine core, and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-CYCLOHEXYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzothieno pyrimidine core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a nucleophilic substitution reaction.

    Addition of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

[(3-CYCLOHEXYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanide group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

[(3-CYCLOHEXYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(3-CYCLOHEXYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL CYANIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(3-CYCLOHEXYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL CYANIDE can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the benzothieno pyrimidine ring. The unique properties of [(3-CYCLOHEXYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]METHYL CYANIDE arise from the specific combination of functional groups, which can influence its reactivity and applications.

Properties

Molecular Formula

C18H21N3OS2

Molecular Weight

359.5 g/mol

IUPAC Name

2-[(3-cyclohexyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C18H21N3OS2/c19-10-11-23-18-20-16-15(13-8-4-5-9-14(13)24-16)17(22)21(18)12-6-2-1-3-7-12/h12H,1-9,11H2

InChI Key

XDFGIJJLUOIQRH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4

Origin of Product

United States

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